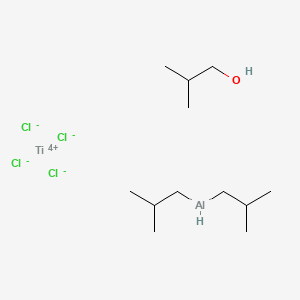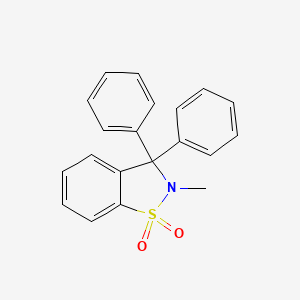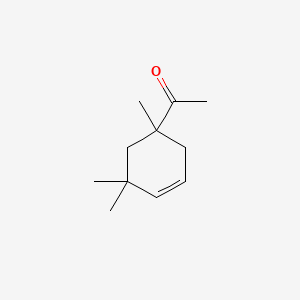
Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-: is an organic compound with a molecular formula of C10H16O . It is a ketone derivative of cyclohexene, characterized by the presence of a cyclohexene ring substituted with three methyl groups and an ethanone group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- involves the aldol condensation of 3,5,5-trimethylcyclohexanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 1,5,5-trimethylcyclohexene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: Industrial production of Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- often involves large-scale aldol condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- can undergo oxidation reactions to form corresponding carboxylic acids or esters. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the alpha position of the ethanone group, leading to the formation of various substituted derivatives. Halogenation using bromine or chlorine is a common example.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving ketones. It is also employed in the development of enzyme inhibitors and as a model compound for studying metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a valuable scaffold for the development of new therapeutic agents.
Industry: In the industrial sector, Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is used in the production of fragrances and flavoring agents. Its unique aroma profile makes it a valuable ingredient in the formulation of perfumes and food additives.
作用機序
The mechanism of action of Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structural features and the nature of the target enzyme. The cyclohexene ring and ethanone group play crucial roles in binding to the active site of the enzyme, modulating its activity.
類似化合物との比較
Ethanone, 1-(1-cyclohexen-1-yl)-: This compound lacks the three methyl groups present in Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)-, resulting in different chemical and physical properties.
Ethanone, 1-(1,3-dimethyl-3-cyclohexen-1-yl)-: This compound has two methyl groups on the cyclohexene ring, leading to variations in reactivity and applications.
Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-: The position of the methyl groups affects the compound’s steric and electronic properties, influencing its behavior in chemical reactions.
Uniqueness: Ethanone, 1-(1,5,5-trimethyl-3-cyclohexen-1-yl)- is unique due to the presence of three methyl groups on the cyclohexene ring, which imparts distinct steric and electronic effects. These features make it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific properties.
特性
CAS番号 |
68938-56-7 |
|---|---|
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
1-(1,5,5-trimethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-9(12)11(4)7-5-6-10(2,3)8-11/h5-6H,7-8H2,1-4H3 |
InChIキー |
AVAQOIYNLURSRK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CC=CC(C1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


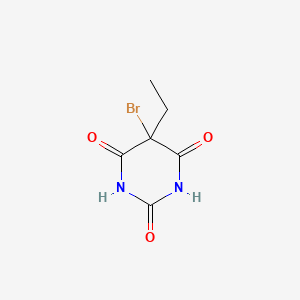

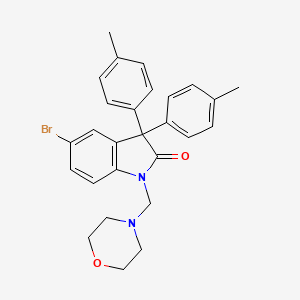
![Phenol, 2-[4-(2-methoxyphenyl)-3H-1,5-benzodiazepin-2-yl]-](/img/structure/B12807172.png)
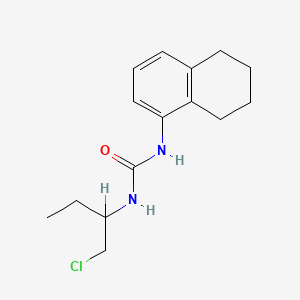

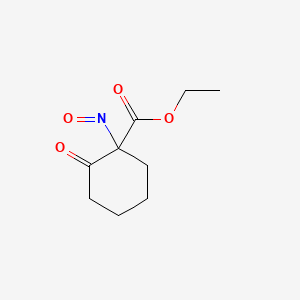
![(2S)-2-[4-[(3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-hydroxy-2,3-dihydrochromen-4-one](/img/structure/B12807192.png)
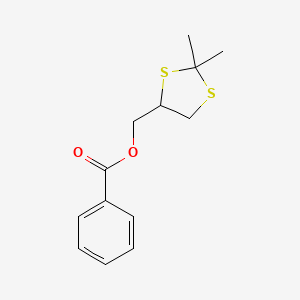
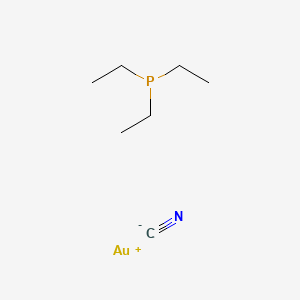

![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B12807221.png)
